molecular formula C15H12N2O B14623934 3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate CAS No. 55418-67-2

3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate

Cat. No.: B14623934
CAS No.: 55418-67-2
M. Wt: 236.27 g/mol
InChI Key: OQHFCAXLYUKWJY-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a biphenyl group and a diazonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate biphenyl derivative. One common method includes the reaction of 4-aminobiphenyl with nitrous acid under acidic conditions to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding biphenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed to convert the diazonium group to a hydrogen atom.

Major Products

    Substitution Reactions: Products include halogenated biphenyls, biphenyl alcohols, and biphenyl amines.

    Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

    Reduction Reactions: The corresponding biphenyl derivative without the diazonium group.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as carbocations and radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical-induced coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    4-Aminobiphenyl: A biphenyl derivative with an amino group, used as a precursor in the synthesis of diazonium compounds.

    Azo Compounds: Compounds containing the functional group -N=N-, formed through the coupling reactions of diazonium salts.

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in the preparation of various organic and inorganic materials.

Properties

CAS No.

55418-67-2

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-diazo-3-(4-phenylphenyl)propan-2-one

InChI

InChI=1S/C15H12N2O/c16-17-11-15(18)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

OQHFCAXLYUKWJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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